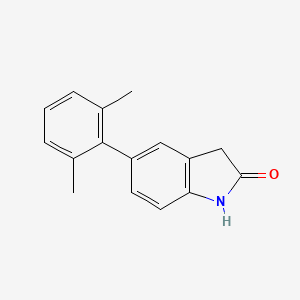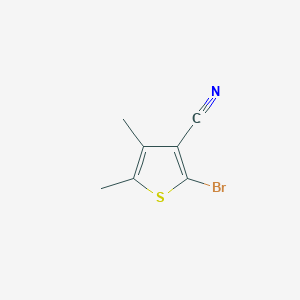![molecular formula C13H12O2 B15091404 1-[3-(5-Methyl-furan-2-yl)-phenyl]-ethanone](/img/structure/B15091404.png)
1-[3-(5-Methyl-furan-2-yl)-phenyl]-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(5-Methyl-furan-2-yl)-phenyl]-ethanone is an organic compound characterized by the presence of a furan ring substituted with a methyl group at the 5-position and a phenyl ring attached to an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(5-Methyl-furan-2-yl)-phenyl]-ethanone typically involves the reaction of 5-methylfurfural with a phenylacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through an acylation mechanism, where the acyl chloride reacts with the furan ring to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Lewis acids may also be employed to improve the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[3-(5-Methyl-furan-2-yl)-phenyl]-ethanone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
1-[3-(5-Methyl-furan-2-yl)-phenyl]-ethanone has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-[3-(5-Methyl-furan-2-yl)-phenyl]-ethanone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
5-Methyl-2-furanboronic acid pinacol ester: Shares the furan ring structure but differs in functional groups.
Furfural: A simpler furan derivative used as a precursor in various chemical syntheses.
2-Furancarboxaldehyde: Another furan derivative with different substituents.
Uniqueness: 1-[3-(5-Methyl-furan-2-yl)-phenyl]-ethanone is unique due to its specific combination of a furan ring with a phenyl ethanone group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in organic synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C13H12O2 |
|---|---|
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
1-[3-(5-methylfuran-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C13H12O2/c1-9-6-7-13(15-9)12-5-3-4-11(8-12)10(2)14/h3-8H,1-2H3 |
Clé InChI |
XQPVXPLGFMGUOJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C2=CC(=CC=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


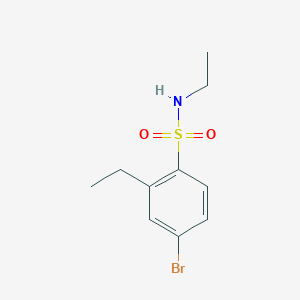
![4',4'-Dimethyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-2-amine hydrochloride](/img/structure/B15091333.png)

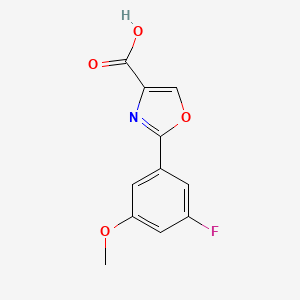
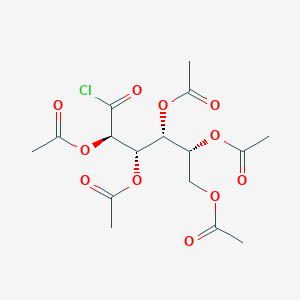
![3-Hydroxy-4-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid](/img/structure/B15091375.png)
![2-Ethoxy-4-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B15091388.png)
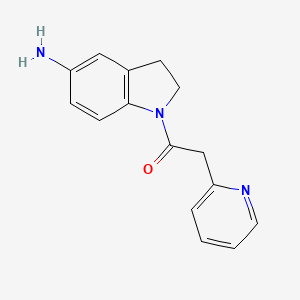
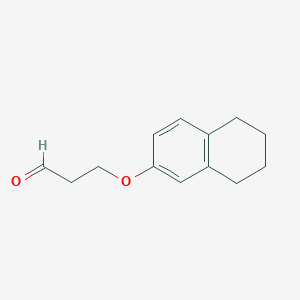
![N-[3-(Benzyloxy)-4-formylphenyl]acetamide](/img/structure/B15091399.png)
